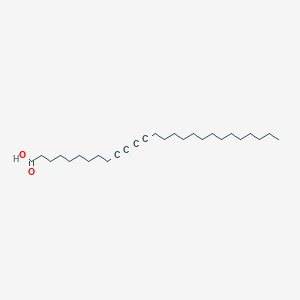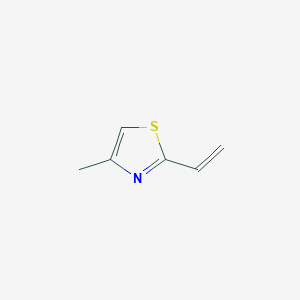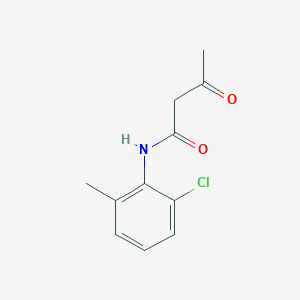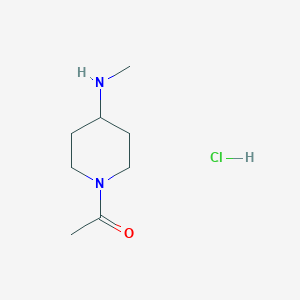
1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride
概要
説明
“1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride” is a chemical compound with the CAS Number: 71879-46-4 . It has a molecular weight of 192.69 . It is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-acetyl-N-methyl-4-piperidinamine hydrochloride . The Inchi Code is 1S/C8H16N2O.ClH/c1-7(11)10-5-3-8(9-2)4-6-10;/h8-9H,3-6H2,1-2H3;1H .Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm^3 . Its boiling point is 288.8±13.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.8±3.0 kJ/mol . The flash point is 128.4±19.8 °C . The index of refraction is 1.469 . The molar refractivity is 48.8±0.3 cm^3 . The polar surface area is 32 Å^2 . The polarizability is 19.3±0.5 10^-24 cm^3 . The surface tension is 32.6±3.0 dyne/cm . The molar volume is 175.2±3.0 cm^3 .科学的研究の応用
Microwave-Assisted Synthesis and Antibacterial Activity
Research by Merugu et al. (2010) focused on the synthesis of derivatives involving 1-(4-(piperidin-1-yl) phenyl) ethanone under microwave irradiation, leading to compounds with notable antibacterial activity. This process highlights the compound's utility in facilitating efficient syntheses of biologically active molecules Merugu, Ramesh, & Sreenivasulu, 2010.
Biginelli Reaction for Novel Dihydropyrimidinone Derivatives
Bhat et al. (2018) utilized a compound structurally related to 1-(4-(Methylamino)piperidin-1-yl)ethanone in a one-pot Biginelli reaction, showcasing its role in the synthesis of dihydropyrimidinone derivatives with potential medicinal applications. This demonstrates the compound's versatility in creating a variety of bioactive molecules Bhat, Al-Omar, Ghabbour, & Naglah, 2018.
Hydroaminomethylation for High Selectivity and Activity
Hamers et al. (2009) investigated the hydroaminomethylation of 1-octene and piperidine, demonstrating the compound's effectiveness in achieving high selectivity and activity in catalytic processes. This research offers insights into its potential for creating complex molecules with high precision Hamers, Kosciusko-Morizet, Müller, & Vogt, 2009.
Synthesis and Characterization of Novel Compounds
Govindhan et al. (2017) synthesized a novel compound involving 1-(4-(Methylamino)piperidin-1-yl)ethanone, which was then characterized for its properties, including thermal stability and cytotoxic studies. This research underscores the compound's utility in developing new materials with potential biomedical applications Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017.
Molecular Interaction Studies
Research on molecular interaction, such as that conducted by Shim et al. (2002), explores the antagonist activities of related piperidine compounds, providing a foundation for understanding how modifications to the piperidine moiety can influence biological activity. This is crucial for the development of pharmaceuticals targeting specific receptors Shim, Welsh, Cartier, Edwards, & Howlett, 2002.
Safety And Hazards
特性
IUPAC Name |
1-[4-(methylamino)piperidin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-7(11)10-5-3-8(9-2)4-6-10;/h8-9H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYHSUNFANHIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608831 | |
| Record name | 1-[4-(Methylamino)piperidin-1-yl]ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride | |
CAS RN |
71879-46-4 | |
| Record name | 1-[4-(Methylamino)piperidin-1-yl]ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

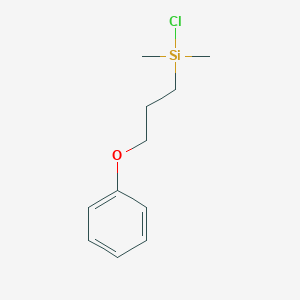
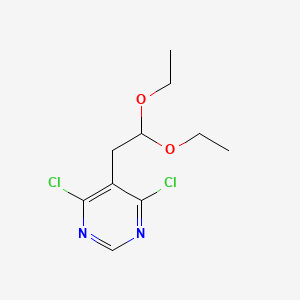
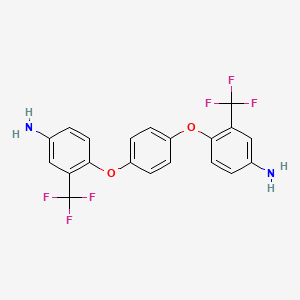
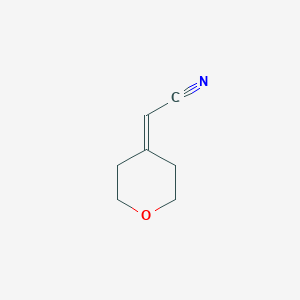
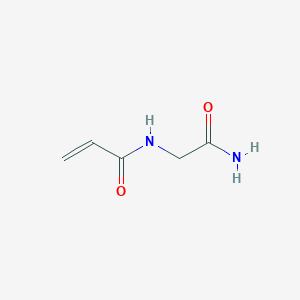
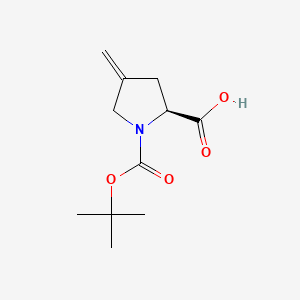
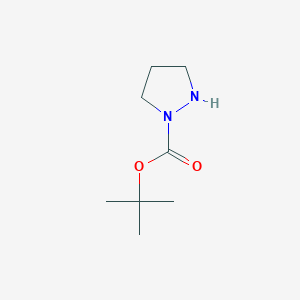
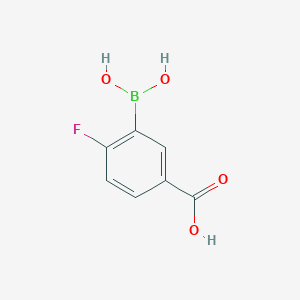
![1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1592355.png)
![1-Methylcyclopentyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1592356.png)

